{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate
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Overview
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate is a chemical compound known for its diverse applications in scientific research. It is identified by the CAS number 1794915-97-1 and is available from various suppliers for research purposes . This compound is utilized in various fields due to its unique chemical properties.
Scientific Research Applications
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate involves several steps. Typically, the synthetic route includes the reaction of 2-methylbenzylamine with methyl chloroformate to form the intermediate {[(2-Methylphenyl)methyl]carbamoyl}methyl chloride. This intermediate is then reacted with 4-butoxybenzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate can be compared with similar compounds such as:
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methoxybenzoate: This compound has a methoxy group instead of a butoxy group, which may affect its reactivity and applications.
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate: The ethoxy group in this compound may lead to different chemical properties and uses compared to the butoxy derivative.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications .
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-4-13-25-19-11-9-17(10-12-19)21(24)26-15-20(23)22-14-18-8-6-5-7-16(18)2/h5-12H,3-4,13-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJJPUIUZXNISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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